2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyrimidine-5-carboxylic acid derivative with a ketone or aldehyde functional group .
Scientific Research Applications
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Thioxopyrimidines: These compounds contain a sulfur atom in place of the oxygen in the pyrimidine ring and exhibit different chemical properties and biological activities.
Uniqueness
2-(4-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules .
Properties
Molecular Formula |
C10H7N3O3 |
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Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-7-1-2-11-8(3-7)9-12-4-6(5-13-9)10(15)16/h1-5H,(H,11,14)(H,15,16) |
InChI Key |
IEWNWJYTHYZJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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